molecular formula C23H43NO3 B13770054 Octadecyl 5-oxo-L-prolinate CAS No. 4931-72-0

Octadecyl 5-oxo-L-prolinate

Cat. No.: B13770054
CAS No.: 4931-72-0
M. Wt: 381.6 g/mol
InChI Key: SJRXYWPYOIFJED-NRFANRHFSA-N
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Description

Octadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C23H43NO3 It is an ester derivative of 5-oxo-L-proline and octadecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octadecyl 5-oxo-L-prolinate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 5-oxo-L-proline, which can then participate in various biochemical pathways. The long alkyl chain of octadecanol may also influence the compound’s interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 5-oxo-D-prolinate
  • Octadecyl 5-oxo-L-glutamate
  • Octadecyl 5-oxo-D-glutamate

Uniqueness

Octadecyl 5-oxo-L-prolinate is unique due to its specific stereochemistry and the presence of both an ester and a long alkyl chain. This combination of features imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specialized applications .

Properties

CAS No.

4931-72-0

Molecular Formula

C23H43NO3

Molecular Weight

381.6 g/mol

IUPAC Name

octadecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-23(26)21-18-19-22(25)24-21/h21H,2-20H2,1H3,(H,24,25)/t21-/m0/s1

InChI Key

SJRXYWPYOIFJED-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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